molecular formula C4H5NO2 B11717481 4-Nitro-1-butyne CAS No. 1296868-24-0

4-Nitro-1-butyne

Cat. No.: B11717481
CAS No.: 1296868-24-0
M. Wt: 99.09 g/mol
InChI Key: ZCGJEIIMOWMWMU-UHFFFAOYSA-N
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Description

4-Nitro-1-butyne is an organic compound with the molecular formula C₄H₅NO₂ It is a terminal alkyne, characterized by the presence of a carbon-carbon triple bond and a nitro group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitro-1-butyne can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1-butyne with silver nitrite in an organic solvent such as acetonitrile. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Another method involves the nitration of 1-butyne using a mixture of nitric acid and sulfuric acid. This reaction requires careful control of temperature and concentration to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the continuous flow nitration of 1-butyne in a specialized reactor. This method allows for better control over reaction conditions and improved safety compared to batch processes. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-butyne undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroalkenes or nitroalkanes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The terminal alkyne can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitroalkenes, nitroalkanes.

    Reduction: Aminoalkynes.

    Substitution: Azidoalkynes, other substituted alkynes.

Scientific Research Applications

4-Nitro-1-butyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-nitro-1-butyne involves its reactivity as a terminal alkyne and the presence of the nitro group. The nitro group can participate in electron-withdrawing interactions, making the alkyne more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Butyne: A simple terminal alkyne without the nitro group.

    2-Butyne: An internal alkyne with a different reactivity profile.

    4-Nitro-2-butyne: A similar compound with the nitro group attached to a different carbon atom.

Uniqueness

4-Nitro-1-butyne is unique due to the presence of both the terminal alkyne and the nitro group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

1296868-24-0

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

IUPAC Name

4-nitrobut-1-yne

InChI

InChI=1S/C4H5NO2/c1-2-3-4-5(6)7/h1H,3-4H2

InChI Key

ZCGJEIIMOWMWMU-UHFFFAOYSA-N

Canonical SMILES

C#CCC[N+](=O)[O-]

Origin of Product

United States

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